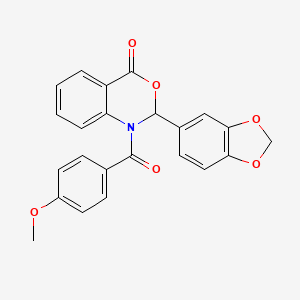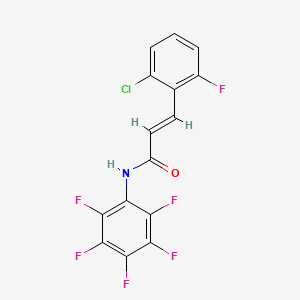![molecular formula C18H16N6O2 B10909506 N'~1~,N'~4~-bis[(E)-1H-pyrrol-2-ylmethylidene]benzene-1,4-dicarbohydrazide](/img/structure/B10909506.png)
N'~1~,N'~4~-bis[(E)-1H-pyrrol-2-ylmethylidene]benzene-1,4-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~4~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]TEREPHTHALOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes two pyrrole rings connected via a terephthalohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]TEREPHTHALOHYDRAZIDE typically involves the condensation reaction between terephthalohydrazide and pyrrole-2-carbaldehyde. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~4~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]TEREPHTHALOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification methods such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~4~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]TEREPHTHALOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole rings can participate in electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding pyrrole-2-carboxylic acids.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
N’~1~,N’~4~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]TEREPHTHALOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N’~1~,N’~4~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]TEREPHTHALOHYDRAZIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA or proteins, leading to the disruption of cellular processes. For example, its interaction with DNA can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine: A structurally similar compound with two pyrrole rings connected via a hydrazine bridge.
3,5-Dimethyl-1H-pyrrol-2-yl)methylene)hydrazine: A derivative with methyl groups on the pyrrole rings, offering different electronic properties.
Uniqueness
N’~1~,N’~4~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]TEREPHTHALOHYDRAZIDE is unique due to its terephthalohydrazide core, which provides additional rigidity and conjugation compared to similar compounds. This structural feature enhances its ability to form stable complexes with transition metals and interact with biological macromolecules, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-N,4-N-bis[(E)-1H-pyrrol-2-ylmethylideneamino]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C18H16N6O2/c25-17(23-21-11-15-3-1-9-19-15)13-5-7-14(8-6-13)18(26)24-22-12-16-4-2-10-20-16/h1-12,19-20H,(H,23,25)(H,24,26)/b21-11+,22-12+ |
InChI Key |
BCIJCTTWABCTTL-XHQRYOPUSA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CN3 |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909426.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B10909434.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909439.png)

![11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10909447.png)
![5-Ethoxy-2-({[(furan-2-yl)methyl]amino}methylidene)-1-benzothiophen-3(2H)-one](/img/structure/B10909448.png)
![N-[(2Z,4E)-4-methyl-1-oxo-1-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B10909456.png)


![4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B10909477.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10909483.png)

![Dimethyl 2,2'-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis[5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate]](/img/structure/B10909492.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10909502.png)
